2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c19-16-3-1-13(2-4-16)10-18(22)21-11-14-5-7-20-17(9-14)15-6-8-23-12-15/h1-9,12H,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZSMRRFKXTJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid. This intermediate is then coupled with 2-(thiophen-3-yl)pyridine under appropriate conditions to form the desired acetamide compound. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels. The compound’s structural features, such as the bromophenyl and thiophenyl-pyridinyl moieties, contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
- 2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
- 2-(4-methylphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
Uniqueness
2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the combination of the bromophenyl and thiophenyl-pyridinyl moieties provides a distinct structural framework that can be exploited for various applications.
Biological Activity
2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a bromophenyl moiety linked to a thiophenyl-pyridinyl group through an acetamide functional group. The presence of the bromine atom is significant, influencing the compound's reactivity and biological interactions.
Synthesis
The synthesis of 2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
- Bromination : Starting with phenylacetic acid to obtain 4-bromophenylacetic acid.
- Coupling Reaction : The bromophenyl intermediate is coupled with 2-(thiophen-3-yl)pyridine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
- Formation of Acetamide : Finalizing the reaction to form the desired acetamide compound.
Antimicrobial Properties
Research indicates that compounds similar to 2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide exhibit significant antimicrobial activity. For instance, derivatives of thiophene-bearing pyrazoles demonstrated effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other bacteria .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound 7b | 0.22 - 0.25 | Antimicrobial |
| Ciprofloxacin | 2 | Control |
Anticancer Activity
The compound is also being investigated for its potential anticancer properties. The mechanism of action may involve the inhibition of specific kinases or proteases that are crucial for cancer cell proliferation. Such compounds have shown promise as lead candidates in drug discovery programs targeting cancer pathways.
The biological activity of 2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is likely mediated through:
- Enzyme Inhibition : Binding to specific enzymes or receptors, modulating their activity.
- Halogen Bonding : The bromine atom may enhance binding affinity through halogen bonding interactions.
- Molecular Interactions : The structural features allow for π-π stacking and hydrogen bonding with biological macromolecules.
Case Studies
In vitro studies have shown that compounds with similar structures can effectively inhibit biofilm formation in pathogenic bacteria, enhancing their therapeutic potential against infections resistant to conventional antibiotics .
Comparison with Similar Compounds
The compound can be compared with other derivatives such as:
| Compound | Structural Difference | Notable Activity |
|---|---|---|
| 2-(4-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide | Chlorine instead of Bromine | Moderate activity |
| 2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide | Fluorine instead of Bromine | Enhanced stability |
The presence of bromine in this compound often results in unique binding properties compared to its chloro and fluoro counterparts, potentially leading to improved efficacy against specific biological targets.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step protocols, including:
- Core structure assembly : Formation of the pyridine-thiophene backbone via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents like DMF .
- Acetamide linkage : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres .
- Optimization : Key parameters include temperature control (60–100°C), solvent polarity (e.g., THF for intermediate steps), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Monitoring : Thin-layer chromatography (TLC) and in situ NMR to track reaction progress and minimize side products .
Q. Which spectroscopic and analytical techniques are most effective for characterizing purity and structural integrity?
A combination of techniques ensures robust characterization:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing thiophene C3 vs. C2 substitution) and amide bond formation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) and detects halogen isotopic patterns (e.g., bromine doublet) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., SHELX software for refinement) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay variability or structural impurities. Strategies include:
- Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural analogs : Compare activity of derivatives (e.g., replacing bromophenyl with chlorophenyl) to isolate substituent effects .
- Purity validation : Re-test compounds with ≥98% purity (HPLC) to exclude confounding impurities .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in anticancer/antimicrobial assays?
Mechanistic studies require multi-disciplinary approaches:
- Target identification : Perform molecular docking (AutoDock Vina) against kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamases) using crystallographic data from PDB .
- Enzyme inhibition assays : Measure activity against purified targets (e.g., ATPase or protease activity) with fluorogenic substrates .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated cancer cells (e.g., apoptosis pathways) .
Q. How can computational chemistry guide structure-activity relationship (SAR) studies?
Computational tools bridge synthesis and bioactivity:
- Docking simulations : Predict binding poses to prioritize derivatives (e.g., modifying thiophene orientation for better target fit) .
- QSAR models : Use Hammett constants or logP values to correlate substituent electronic effects with activity .
- Molecular dynamics (MD) : Simulate ligand-receptor stability over time (GROMACS) to assess entropic contributions .
Q. What considerations are critical for designing derivatives to enhance target selectivity?
Rational design focuses on:
- Bioisosteric replacement : Swap bromine for trifluoromethyl to modulate lipophilicity without steric disruption .
- Linker flexibility : Adjust methylene spacer length between pyridine and acetamide to optimize binding pocket fit .
- Prodrug strategies : Introduce ester groups (e.g., acetyl) to improve bioavailability, with hydrolysis studies in simulated physiological buffers .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
